Ethyl 2,4,5-trichlorophenoxyacetate
Description
Ethyl 2,4,5-trichlorophenoxyacetate (C₁₀H₉Cl₃O₃, molecular weight 255.49 g/mol) is a synthetic chlorophenoxy herbicide structurally derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . Historically, 2,4,5-T derivatives were components of Agent Orange, a defoliant used during the Vietnam War . These compounds are persistent environmental pollutants, accumulating in soil and water due to their resistance to degradation . This compound functions as a plant growth regulator, mimicking auxin activity at low concentrations but inducing herbicidal effects at higher doses . However, its production and use have declined due to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogenic byproduct linked to long-term health effects, including cancer and immunosuppression .
The compound is metabolized by bacteria such as Burkholderia phenoliruptrix AC1100, which employs α-ketoglutarate-dependent oxygenases to cleave the phenoxyacetate backbone, enabling biodegradation . Genomic studies reveal that Burkholderia strains harbor 189 genes associated with aromatic compound degradation, highlighting their role in bioremediation .
Properties
CAS No. |
1928-39-8 |
|---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
ethyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C10H9Cl3O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 |
InChI Key |
LVNNFHCEDQSWSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
melting_point |
64.0 °C |
Other CAS No. |
1928-39-8 |
solubility |
1.41e-05 M |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorophenoxyacetate esters vary in alkyl chain length and substituents, influencing their physicochemical properties, toxicity, and environmental persistence. Below is a comparative analysis of ethyl 2,4,5-trichlorophenoxyacetate and its structural analogs:
Structural and Physicochemical Properties
Toxicity and Health Effects
- This compound: Demonstrates acute toxicity in Daphnia magna (24 h EC₅₀ = 1.2–4.5 mg/L) .
- n-Butyl 2,4,5-trichlorophenoxyacetate: Exhibits hepatotoxicity in animal models, disrupting mitochondrial acyltransferase activity . Synergistic effects with 2,4-D butyl ester exacerbate immunosuppression .
- 2,4-Dichlorophenoxyacetate (2,4-D): Lower toxicity than 2,4,5-T derivatives but still inhibits glutathione S-transferase, affecting detoxification pathways .
Environmental Persistence and Biodegradation
- This compound: Degraded via hydroquinone pathways in Burkholderia spp., with 7,443 predicted coding sequences (CDS) facilitating aromatic ring cleavage .
- Long-chain esters (e.g., isooctyl, butoxyethyl) : Slower microbial degradation due to steric hindrance from bulky substituents; half-lives exceed 100 days in anaerobic soils .
- 2,4,5-Trichlorophenol (2,4,5-TCP): A common degradation byproduct of 2,4,5-T esters; classified as a priority pollutant due to persistence and bioaccumulation .
Regulatory and Application Differences
Preparation Methods
Reaction Mechanism and Conditions
The esterification proceeds via nucleophilic substitution, where the phenolate ion attacks the electrophilic carbon of ethyl chloroacetate. A base (e.g., NaOH, K₂CO₃) deprotonates the phenol, enhancing reactivity. Typical conditions include:
Byproduct Management
-
TCDD Mitigation : Use high-purity 2,4,5-TCP (TCDD <1 ppb) synthesized via Seveso-free routes (e.g., chlorination of 2,5-dichlorophenol with Cu catalysts).
-
Side Products : Unreacted chloroacetate and dichlorophenoxyacetic acid are removed via solvent extraction or distillation.
Alternative Synthetic Routes
Diazotization and Hydrolysis of 2,4,5-Trichloroaniline
A precursor route involves synthesizing 2,4,5-TCP from 2,4,5-trichloroaniline:
-
Diazotize 2,4,5-trichloroaniline with NaNO₂/H₂SO₄ at 0–5°C.
-
Hydrolyze the diazonium salt in boiling H₂O/CuSO₄ to yield 2,4,5-TCP.
-
Esterify with ethyl chloroacetate as above.
Key Data :
Chlorination of 2,5-Dichlorophenol
2,4,5-TCP is synthesized by chlorinating 2,5-dichlorophenol in acetic acid with Cl₂ gas and Fe phthalocyanine (FePC):
-
React 2,5-dichlorophenol (1 mol) with Cl₂ (1.1 mol) in HOAc at 75°C.
-
Catalyst: FePC (0.1 mol%).
Advantages :
Catalytic and Solvent-Free Approaches
Phase-Transfer Catalysis (PTC)
Using tetrabutylammonium bromide (TBAB) in water-toluene systems enhances reaction rates:
| Condition | Value | Result |
|---|---|---|
| Catalyst (TBAB) | 5 mol% | Yield: 89% |
| Temperature | 70°C | Time: 2 hours |
| Solvent | Toluene-H₂O | Purity: 97% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
-
2,4,5-TCP (1 mol), ethyl chloroacetate (1.1 mol), K₂CO₃ (2 mol).
-
Irradiate at 300 W, 100°C for 20 minutes.
Analytical Validation and Quality Control
Characterization Techniques
Purity Standards
Emerging Trends and Green Chemistry
Ionic Liquid Catalysts
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